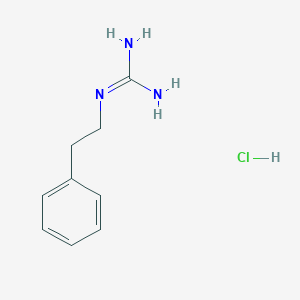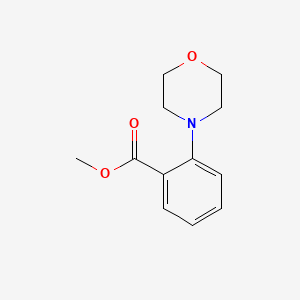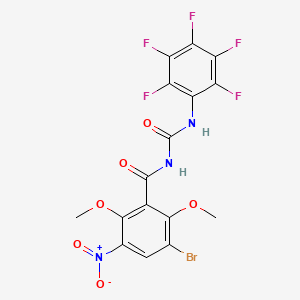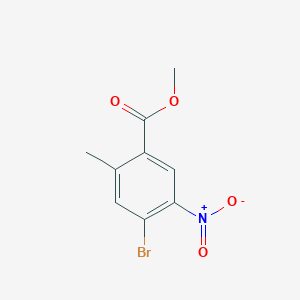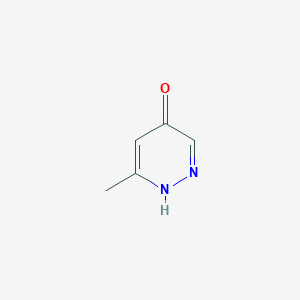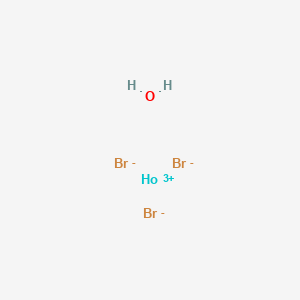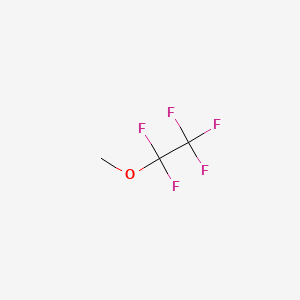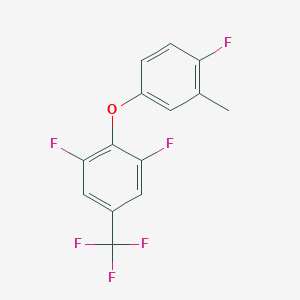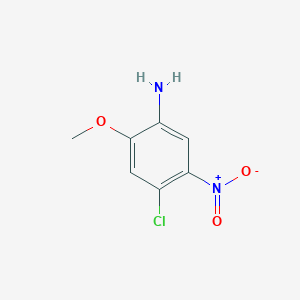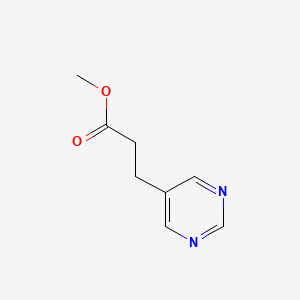
Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate
Descripción general
Descripción
5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) is a novel derivatizing agent that was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .
Chemical Reactions Analysis
ClOFPCF is effective in reacting with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives .Physical And Chemical Properties Analysis
ClOFPCF showed good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits .Mecanismo De Acción
The mechanism of action of Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is not well understood. However, it is believed that this compound interacts with the surface of the reactants, reducing the surface tension and allowing for more efficient mixing and reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have toxic effects on the liver and kidneys. It is important to note that these studies were conducted on animals and may not be applicable to humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has several advantages as a solvent in lab experiments. It is non-flammable, non-toxic, and has a low boiling point, making it easy to remove from the reaction mixture. However, this compound is not compatible with some types of materials, such as rubber and some plastics. Additionally, this compound is relatively expensive compared to other solvents.
Direcciones Futuras
There are several future directions for research on Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound on humans. Additionally, there is a need for more research on the compatibility of this compound with different materials and its potential applications in various scientific fields.
Conclusion
In conclusion, this compound is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly used as a solvent in various industrial applications and has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Aplicaciones Científicas De Investigación
Bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of chemistry, where it is used as a solvent for various chemical reactions. This compound has also been used as a surfactant in the production of polymeric materials and as a lubricant in the manufacturing of electronic components.
Propiedades
IUPAC Name |
bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F16O4S/c11-9(25,26)7(21,22)5(17,18)3(13,14)1-31-33(29,30)32-2-4(15,16)6(19,20)8(23,24)10(12,27)28/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSNDOCEVPEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


